molecular formula C19H19NO2 B2803255 (4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one CAS No. 339107-43-6

(4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one

Cat. No.: B2803255
CAS No.: 339107-43-6
M. Wt: 293.366
InChI Key: CKPDBTWWNMYQLO-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a dimethylaminomethylidene group and two phenyl groups attached to an oxolane ring

Scientific Research Applications

(4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary target of this compound is the Eukaryotic translation initiation factor 4E (eIF4E) . eIF4E plays a critical role in the regulation of gene expression and essential cellular processes such as proliferation, apoptosis, and differentiation .

Mode of Action

The compound interacts with eIF4E through inhibition. The inhibition of eIF4E by this compound downregulates the expression of eIF4E itself and its two complex partners eIF4A and G, as well as other eIFs (e.g. eIF1A, eIF2α, eIF3A, eIF3B, eIF5, and eIF6) .

Biochemical Pathways

The compound affects the pathways involving eIF4E and other eIFs. The inhibition of these proteins disrupts the normal functioning of these pathways, leading to changes in gene expression and cellular processes .

Result of Action

The inhibition of eIF4E and other eIFs by this compound leads to the normalization of cellular proliferation, restoration of the inflammatory milieu and epidermal hyperplasia of psoriasis, and normalization of levels of pro-inflammatory cytokines (e.g. TNFα, IL-1b, IL-17, and IL-22), and as well as keratinocyte differentiation markers (e.g. KRT16 and FLG) .

Safety and Hazards

This involves understanding the potential risks associated with handling and exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one typically involves the reaction of 2,2-diphenyloxirane with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and increased efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dimethylaminomethylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include oxirane derivatives, amine derivatives, and substituted oxolanes, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-(dimethylaminomethylidene)-2,2-diphenyloxirane
  • (4E)-4-(dimethylaminomethylidene)-2,2-diphenylfuran
  • (4E)-4-(dimethylaminomethylidene)-2,2-diphenylpyran

Uniqueness

Compared to similar compounds, (4E)-4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one stands out due to its unique oxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2,2-diphenyloxolan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-20(2)13-15-14-22-19(18(15)21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPDBTWWNMYQLO-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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